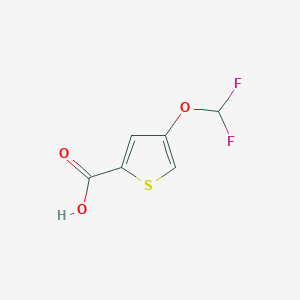

4-(Difluoromethoxy)thiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC16205874

Molecular Formula: C6H4F2O3S

Molecular Weight: 194.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4F2O3S |

|---|---|

| Molecular Weight | 194.16 g/mol |

| IUPAC Name | 4-(difluoromethoxy)thiophene-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H4F2O3S/c7-6(8)11-3-1-4(5(9)10)12-2-3/h1-2,6H,(H,9,10) |

| Standard InChI Key | TVPAJEBAKYOIBU-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(SC=C1OC(F)F)C(=O)O |

Introduction

Molecular Structure and Characterization

Structural Features

The compound’s backbone consists of a thiophene ring (a five-membered aromatic heterocycle with sulfur) decorated with two functional groups:

-

Carboxylic acid (-COOH) at position 2, which confers acidity () and hydrogen-bonding capability .

-

Difluoromethoxy (-OCFH) at position 4, introducing steric bulk and electronic effects that modulate reactivity .

The SMILES notation is , and the InChIKey is . Computational studies predict a planar thiophene ring with bond angles consistent with aromaticity, while the difluoromethoxy group adopts a conformation perpendicular to the ring to minimize steric clashes .

Table 1: Key Structural Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 194.16 g/mol | |

| SMILES | ||

| InChIKey | ||

| Predicted Density | 1.492 g/cm³ | |

| 3.27 |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(difluoromethoxy)thiophene-2-carboxylic acid typically involves multi-step functionalization of a thiophene precursor. A common approach includes:

-

Thiophene Ring Formation: Cyclocondensation of acetylene derivatives with sulfur sources .

-

Introduction of Difluoromethoxy Group:

-

Carboxylic Acid Activation: Protection/deprotection strategies (e.g., esterification followed by hydrolysis) to preserve the acid group during reactions .

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Yield | Source |

|---|---|---|---|

| Solvent | DMF or DMSO | 75–90% | |

| Temperature | 60–90°C | ||

| Base | KOH or | ||

| Reaction Time | 8–12 hours |

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization . Analytical confirmation uses:

Physicochemical Properties

Spectroscopic Data

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery

-

Anticancer Agents: Thiophene carboxamides mimic Combretastatin A-4 (CA-4), disrupting tubulin polymerization. Derivatives of 4-(difluoromethoxy)thiophene-2-carboxylic acid show IC values as low as 5.46 µM against Hep3B liver cancer cells . Molecular docking reveals interactions with tubulin’s colchicine-binding site, where the difluoromethoxy group enhances binding via hydrophobic contacts .

-

DGAT-1 Inhibitors: Carboxylic acid derivatives inhibit diacylglycerol acyltransferase-1, a target for obesity and metabolic syndrome . Fluorination improves metabolic stability and bioavailability .

Agrochemicals

-

Herbicides: Thiophene derivatives interfere with plant lipid biosynthesis. For example, 2-[4-(difluoromethoxy)benzamido]thiophene-3-carboxylic acid derivatives exhibit pre-emergent herbicidal activity at 50 g/ha .

Recent Research Findings

Biological Activity Studies

-

Antiproliferative Effects: In a 2022 study, a library of thiophene-2-carboxamides derived from 4-(difluoromethoxy)thiophene-2-carboxylic acid demonstrated dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC = 8.2 µM) . Mechanistic studies linked activity to ROS generation and apoptosis induction .

-

Antimicrobial Properties: Fluorinated thiophenes showed MIC values of 12.5 µg/mL against Staphylococcus aureus, attributed to membrane disruption .

Computational Insights

-

DFT Calculations: The HOMO-LUMO gap (4.3 eV) suggests moderate reactivity, aligning with electrophilic substitution at the thiophene ring .

-

Molecular Dynamics: Simulations of tubulin-bound derivatives revealed stable interactions over 100 ns, with RMSD < 2 Å .

| Code | Risk Statement | Precautionary Measure |

|---|---|---|

| H315 | Causes skin irritation | P280: Wear protective gloves |

| H319 | Causes serious eye irritation | P305+P351+P338: Rinse eyes |

Comparison with Related Compounds

Structural Analogues

-

4-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid: Chlorine substitution enhances electrophilicity but reduces solubility.

-

5-Methyl derivatives: Methyl groups improve metabolic stability but may sterically hinder target binding .

-

Non-fluorinated analogues: Lower bioactivity due to reduced electron-withdrawing effects .

Table 4: Bioactivity Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume